2,4-Dichlorobenzyl 2-iodobenzoate
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Overview
Description
2,4-Dichlorobenzyl 2-iodobenzoate is a chemical compound with the molecular formula C14H9Cl2IO2 and a molecular weight of 407.037 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is characterized by the presence of both dichlorobenzyl and iodobenzoate functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-iodobenzoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield 2,4-dichlorobenzyl alcohol and 2-iodobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of 2,4-dichlorobenzyl alcohol and 2-iodobenzoic acid.
Scientific Research Applications
2,4-Dichlorobenzyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-iodobenzoate is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. The presence of halogens may enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.
2-Iodobenzoic acid: Used as a reagent in organic synthesis.
Uniqueness
2,4-Dichlorobenzyl 2-iodobenzoate is unique due to the combination of dichlorobenzyl and iodobenzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2,4-Dichlorobenzyl 2-iodobenzoate is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against different pathogens, and implications for therapeutic applications.
The molecular structure and properties of this compound are crucial for understanding its biological activity. Below is a summary table of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H17Cl2IO4 |
Molecular Weight | 507.1 g/mol |
IUPAC Name | prop-2-enyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |
InChI Key | UAWZOBBXQZOQKT-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=C(C=C(C=C2)Cl)Cl |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : It might interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to cell death, particularly in cancerous cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant bactericidal activity against a range of pathogens, including both gram-positive and gram-negative bacteria.
Case Study: Bactericidal Efficacy
A study investigated the bactericidal action of formulations containing 2,4-Dichlorobenzyl alcohol (DCBA), which is structurally related to our compound. The results showed:
- Rapid Bactericidal Activity : Over 99.9% reduction in bacterial counts was observed within one minute against Streptococcus pyogenes and Haemophilus influenzae.
- Broad Spectrum Effectiveness : Effective against multiple organisms implicated in pharyngitis, including Staphylococcus aureus and Moraxella catarrhalis.
Pathogen | Log Reduction at 1 Minute | Log Reduction at 5 Minutes | Log Reduction at 10 Minutes |
---|---|---|---|
S. pyogenes | >3.0 | - | - |
H. influenzae | >3.0 | - | - |
S. aureus | - | - | >3.0 |
Anticancer Activity
Research has also explored the potential anticancer effects of compounds similar to this compound. For instance, derivatives have shown cytotoxic activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines.
In Vitro Findings
In vitro studies indicated that certain derivatives exhibited significant inhibition of cell proliferation:
- A-549 Cell Line : Compounds demonstrated IC50 values comparable to established chemotherapeutics.
- MCF-7 Cell Line : Notable apoptosis induction was observed through the activation of caspase pathways.
Toxicological Considerations
While exploring the therapeutic potentials, it is essential to consider the toxicological profile of this compound. Studies have indicated potential irritant effects on mammalian tissues at high concentrations. Safety assessments are necessary to establish safe dosage levels for therapeutic applications.
Properties
CAS No. |
436130-56-2 |
---|---|
Molecular Formula |
C14H9Cl2IO2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-iodobenzoate |
InChI |
InChI=1S/C14H9Cl2IO2/c15-10-6-5-9(12(16)7-10)8-19-14(18)11-3-1-2-4-13(11)17/h1-7H,8H2 |
InChI Key |
TTYSYDILQFPOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=C(C=C(C=C2)Cl)Cl)I |
Origin of Product |
United States |
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